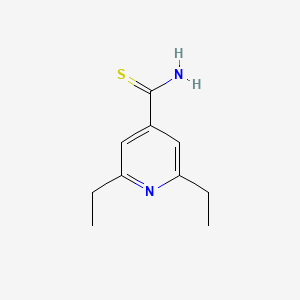

2,6-Diethylpyridine-4-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethylpyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-3-8-5-7(10(11)13)6-9(4-2)12-8/h5-6H,3-4H2,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPAKUOODAWMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-80-4 | |

| Record name | 2,6-Diethylpyridine-4-carbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIETHYLPYRIDINE-4-CARBOTHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5HK2A2L9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Diethylpyridine 4 Carbothioamide

Retrosynthetic Analysis and Design of Synthetic Pathways for 2,6-Diethylpyridine-4-carbothioamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis focuses on two key disconnections: the formation of the substituted pyridine (B92270) ring and the installation of the C4-carbothioamide group.

The 2,6-diethylpyridine (B1295259) core is a symmetrically substituted heterocycle. Its synthesis can be approached through several established methodologies for pyridine ring formation or by direct functionalization of a pre-existing pyridine ring.

Named Condensation Reactions: Classical multicomponent reactions are powerful tools for constructing the pyridine nucleus.

Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl 3-oxopentanoate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org This approach is highly versatile for creating substituted pyridines. nih.govnih.gov

Chichibabin Pyridine Synthesis: This synthesis typically involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives at elevated temperatures, often over a solid catalyst like alumina (B75360) or silica. thieme.dewikipedia.org For instance, a combination of propanal, acetaldehyde, and ammonia could theoretically be used to construct the desired 2,6-diethylpyridine skeleton. wikipedia.org

Direct Alkylation of Pyridine: An alternative strategy is the direct introduction of ethyl groups onto an unsubstituted pyridine ring.

Reaction with Organometallic Reagents: The reaction of pyridine with an excess of an alkyllithium reagent, such as ethyllithium, can lead to the formation of 2,6-dialkylpyridines in good yields. lookchem.comrsc.org This reaction is a variant of the Chichibabin reaction, where a nucleophilic alkyl anion attacks the electron-deficient pyridine ring, typically at the C2 and C6 positions. nih.govnih.gov The initial addition is followed by an oxidation/aromatization step.

Table 1: Comparison of Synthetic Strategies for the 2,6-Diethylpyridine Scaffold

| Method | Reactants | Key Features | Reference(s) |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Forms a 1,4-dihydropyridine intermediate; requires subsequent oxidation. | wikipedia.orgchemtube3d.com |

| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | High temperature, often gas-phase reaction over a catalyst. | thieme.dewikipedia.org |

| Direct Alkylation | Pyridine, Ethyllithium | Utilizes excess organometallic reagent; direct functionalization. | lookchem.comrsc.org |

Once the 2,6-diethylpyridine scaffold is obtained, the next critical step is the introduction of the carbothioamide group at the C4 position. This is typically achieved by converting a suitable precursor functional group.

From a 4-Cyano Precursor: The most direct precursor is the corresponding 2,6-diethylpyridine-4-carbonitrile. The nitrile group can be readily converted to a primary thioamide. This transformation is a cornerstone of thioamide synthesis. tandfonline.com

From a 4-Carboxylic Acid Precursor: An alternative precursor is 2,6-diethylpyridine-4-carboxylic acid or its corresponding amide. The carbonyl group can be thionated using specific sulfur-transfer reagents.

The retrosynthetic pathway can be summarized as follows:

(Image depicting the retrosynthetic disconnection of the target molecule to the 2,6-diethylpyridine scaffold and a C1 synthon, and further disconnection of the scaffold into simpler precursors.)

Classical and Modern Synthetic Approaches to Pyridine-4-carbothioamides and their Analogues

The practical synthesis of pyridine-4-carbothioamides relies on several well-established and emerging chemical transformations.

A classical route to compounds structurally related to carbothioamides is the formation of thiosemicarbazones. This involves the condensation of a pyridine-4-carboxaldehyde with thiosemicarbazide (B42300). semanticscholar.orgnih.gov The reaction proceeds via nucleophilic attack of the primary amine of thiosemicarbazide on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N bond of the thiosemicarbazone. semanticscholar.org This method is widely used for synthesizing various substituted pyridine thiosemicarbazones. nih.gov

The conversion of a nitrile to a thioamide is a highly efficient and direct method. This transformation can be accomplished using various sulfuring agents. The general mechanism involves the addition of a sulfide (B99878) or hydrosulfide (B80085) species to the electrophilic carbon of the nitrile group.

Common reagents for this conversion include:

Hydrogen Sulfide (H₂S) and its Salts: The addition of hydrogen sulfide, often in the presence of a base like ammonia or an amine, is a traditional method. tandfonline.com A more convenient laboratory adaptation uses sodium hydrogen sulfide (NaSH) in combination with an amine salt like diethylamine (B46881) hydrochloride to facilitate the reaction. tandfonline.comscilit.com

Phosphorus Pentasulfide (P₄S₁₀): This is a powerful thionating agent capable of converting nitriles to thioamides, often in high yield. organic-chemistry.org

Thioacetic Acid: In the presence of a Lewis acid catalyst, thioacetic acid can add to nitriles to form the corresponding thioamides. tandfonline.com

Lawesson's Reagent: While more commonly used for thionating carbonyls, Lawesson's reagent can also be applied in certain cases for thioamide synthesis from nitriles.

Table 2: Reagents for the Conversion of Pyridine-4-carbonitrile to Pyridine-4-carbothioamide

| Reagent(s) | Typical Conditions | Key Features | Reference(s) |

|---|---|---|---|

| NaSH / Et₂NH·HCl | Water/Dioxane, Room Temp | High yield, avoids gaseous H₂S. | tandfonline.comresearchgate.net |

| (NH₄)₂S | Aqueous solution, heat | Traditional method. | tandfonline.com |

| P₄S₁₀ | Pyridine or other solvent | Powerful, high-yielding reagent. | organic-chemistry.org |

| Thioacetic Acid / Lewis Acid | Dichloroethane, Room Temp | Mild conditions. | tandfonline.com |

Modern synthetic chemistry has introduced novel methods for thioamide formation, including various oxidative coupling and multicomponent reactions.

Willgerodt-Kindler Reaction: This reaction is a powerful method for synthesizing thioamides, typically from an aryl alkyl ketone, elemental sulfur, and a secondary amine like morpholine. wikipedia.orgresearchgate.net A modification of this reaction can be applied to aldehydes, where an aryl aldehyde reacts with sulfur and an amine to directly yield the corresponding thioamide. nih.govresearchgate.net This three-component process involves the in-situ formation of the C-S bond. nih.gov

Decarboxylative/Oxidative Coupling: Recent advances include visible-light photocatalysis to achieve decarboxylative/oxidative cross-coupling between arylglyoxylic acids and thiuram disulfides to afford aryl thioamides. researchgate.net Other decarboxylative strategies involve a three-component reaction of arylacetic acids, amines, and elemental sulfur, which avoids the need for a transition metal catalyst. organic-chemistry.org

DMSO-Promoted Oxidative Coupling: A method has been developed for the thioamidation of methylhetarenes via an oxidative coupling with amines using elemental sulfur, where dimethyl sulfoxide (B87167) (DMSO) acts as the oxidant. mdpi.com

These modern approaches offer alternative pathways that often feature high atom economy, mild reaction conditions, and the use of readily available starting materials. researchgate.netorganic-chemistry.org

Functionalization and Derivatization of this compound

The reactivity of this compound is characterized by the interplay between the electron-rich pyridine ring, substituted with electron-donating ethyl groups, and the versatile thioamide functional group. This allows for a range of chemical modifications at different sites within the molecule.

N-Substitution and Thioamide Modifications

The thioamide group, -C(=S)NH₂, is a key site for derivatization. While specific literature on N-substitution of this compound is not extensively detailed, the general reactivity of primary thioamides provides a strong basis for predicting its chemical behavior. These reactions include N-alkylation and modifications to the carbon-sulfur double bond.

N-Alkylation: Primary thioamides can undergo N-alkylation with alkyl halides or alcohols, although the reaction can sometimes be complicated by the nucleophilicity of the sulfur atom. wikipedia.org The reaction with an alkyl halide typically proceeds via nucleophilic substitution, where the nitrogen atom of the thioamide attacks the electrophilic carbon of the alkyl halide. wikipedia.org This process can lead to mono- or di-alkylated products at the nitrogen atom.

Oxidation and Reduction: The thioamide functional group can be chemically transformed through oxidation or reduction.

Oxidation: Treatment with oxidizing agents like hydrogen peroxide can convert the thioamide to the corresponding sulfoxide or sulfone derivatives.

Reduction: The carbothioamide group can be reduced to an amine functionality using strong reducing agents such as lithium aluminum hydride.

Table 1: Potential Modifications of the Thioamide Group

| Reaction Type | Reagent(s) | Product Functional Group |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Thioamide |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amine |

Reactions Involving the Pyridine Ring System

The pyridine ring in this compound has distinct electronic properties that govern its reactivity. The nitrogen atom makes the ring electron-deficient, particularly at the 2, 4, and 6 positions, facilitating nucleophilic substitution. Conversely, the electron-donating nature of the two ethyl groups at the 2- and 6-positions can increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.

Electrophilic Aromatic Substitution: In pyridine, electrophilic substitution is generally disfavored but, when it occurs, it proceeds at the 3- and 5-positions, which have a higher electron density compared to the 2-, 4-, and 6-positions. The activating effect of the diethyl substituents in this compound may allow for electrophilic substitution reactions, such as nitration or halogenation, to occur at the 3- and 5-positions.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently activated towards nucleophilic attack at the positions ortho and para to the nitrogen atom (positions 2, 6, and 4). While the 2- and 6-positions are occupied by ethyl groups, the 4-position is a potential site for nucleophilic substitution, especially if the carbothioamide group is converted into a good leaving group.

Table 2: Regioselectivity of Reactions on the Pyridine Ring

| Reaction Type | Position(s) of Attack | Rationale |

| Electrophilic Substitution | 3 and 5 | Higher relative electron density. |

| Nucleophilic Substitution | 2, 4, and 6 | Electron deficiency induced by the ring nitrogen. |

Formation of Polyheterocyclic Systems Incorporating the this compound Unit

The thioamide functional group is a valuable precursor for the synthesis of various heterocyclic rings, enabling the construction of more complex polyheterocyclic systems. A prominent example is the Hantzsch thiazole (B1198619) synthesis.

Hantzsch Thiazole Synthesis: This classical reaction involves the condensation of a thioamide with an α-halo ketone to form a thiazole ring. wikipedia.orgnih.gov In this context, this compound can react with various α-halo ketones (e.g., chloroacetone (B47974) or phenacyl bromide) to yield 2-substituted-4-(2,6-diethylpyridin-4-yl)thiazoles. wikipedia.orgbeilstein-journals.org The reaction proceeds via initial S-alkylation of the thioamide by the α-halo ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. beilstein-journals.org This methodology provides a direct route to link the 2,6-diethylpyridine core to a thiazole moiety, creating a polyheterocyclic structure. This reaction pathway is a key strategy for expanding the molecular complexity of the parent compound. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 2,6 Diethylpyridine 4 Carbothioamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the conformational and electronic environment of 2,6-Diethylpyridine-4-carbothioamide can be constructed. Lacking direct experimental spectra, the following analysis is based on predictive modeling and comparison with documented analogues.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and pyridine (B92270) ring protons. The ethyl groups at the 2- and 6-positions would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The pyridine ring protons, being in a symmetrical environment, would likely appear as a singlet or a narrow multiplet. The protons of the carbothioamide (-CSNH₂) group would appear as a broad singlet, and its chemical shift could be solvent-dependent due to hydrogen bonding.

In the ¹³C NMR spectrum, distinct resonances for each carbon atom are anticipated. The carbon of the thioamide group (C=S) is expected to appear significantly downfield, typically in the range of 190-200 ppm. The carbons of the pyridine ring would have chemical shifts influenced by the nitrogen atom and the ethyl and carbothioamide substituents. The ethyl group carbons would show characteristic signals for the methyl and methylene groups.

Predicted ¹H and ¹³C NMR Data for this compound

Please note: The following table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H (3,5) | ~7.5 - 8.0 | ~120 - 125 |

| -CH₂- (Ethyl) | ~2.7 - 2.9 (quartet) | ~25 - 30 |

| -CH₃ (Ethyl) | ~1.2 - 1.4 (triplet) | ~12 - 15 |

| -CSNH₂ | ~9.5 - 10.5 (broad singlet) | - |

| Pyridine-C (2,6) | - | ~158 - 162 |

| Pyridine-C (4) | - | ~145 - 150 |

| C=S | - | ~195 - 205 |

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignments

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl groups. Cross-peaks would be observed between the quartet and the triplet, definitively linking them as part of the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the pyridine ring protons and the ethyl groups by correlating the proton signals to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons, such as the pyridine carbons at positions 2, 4, and 6, and the thioamide carbon. For instance, correlations would be expected between the pyridine protons and the thioamide carbon, as well as between the ethyl methylene protons and the C2/C6 carbons of the pyridine ring.

Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. The N-H stretching vibrations of the primary thioamide group are expected to appear as two distinct bands in the 3400-3100 cm⁻¹ region. The C-H stretching vibrations of the ethyl groups and the pyridine ring would be observed around 3000-2800 cm⁻¹. The C=S stretching vibration, a key marker for the carbothioamide group, typically appears in the 850-600 cm⁻¹ region, though its position can be influenced by coupling with other vibrations. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be found in the 1600-1400 cm⁻¹ region.

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FTIR. The C=S stretching vibration, which can be weak in the FTIR spectrum, often gives a more intense signal in the Raman spectrum. The symmetric breathing modes of the pyridine ring are also typically strong in Raman spectra. The study of band positions and widths in both FTIR and Raman spectra can provide insights into hydrogen bonding interactions involving the thioamide group in the solid state.

Key Predicted Vibrational Frequencies for this compound

Please note: The following table is predictive and based on the analysis of similar compounds.

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | ~3350 - 3400 | Weak |

| N-H stretch (symmetric) | ~3150 - 3200 | Weak |

| Aromatic C-H stretch | ~3050 - 3100 | Moderate |

| Aliphatic C-H stretch | ~2850 - 2980 | Strong |

| C=N, C=C ring stretch | ~1400 - 1600 | Moderate to Strong |

| C=S stretch | ~800 - 850 | Strong |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available, analysis of related pyridine carbothioamide structures allows for a reasoned prediction of its solid-state characteristics.

It is highly probable that the crystal structure of this compound would be heavily influenced by hydrogen bonding. The thioamide group, with its N-H donors and the sulfur atom as a potential hydrogen bond acceptor, would likely form intermolecular hydrogen bonds. These interactions could lead to the formation of dimers or extended chain-like structures. The planarity of the pyridine ring and the thioamide group would also facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. The orientation of the ethyl groups would be such as to minimize steric hindrance while allowing for efficient crystal packing.

Predicted Crystallographic Parameters for this compound

Please note: The following table is speculative and based on general features of similar organic molecules.

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | N-H···S hydrogen bonds, π-π stacking |

Single Crystal X-ray Diffraction: Bond Lengths, Bond Angles, and Torsion Angles

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystallographic information file (CIF) for this compound is not publicly available, analysis of its close structural analog, Ethionamide (2-ethylpyridine-4-carbothioamide), provides significant insight into the expected molecular geometry. Ethionamide differs only by the absence of an ethyl group at the 6-position of the pyridine ring.

The crystal structure of Ethionamide has been resolved, and its data is available in the Crystallography Open Database (COD) under the entry number 7218151. nih.gov This structure reveals key geometric parameters that are largely anticipated to be conserved in the diethyl derivative.

Bond Lengths Bond lengths are fundamental parameters that indicate the distance between the nuclei of two bonded atoms. In pyridine carbothioamides, the C-S double bond of the thioamide group and the C-N bonds within the pyridine ring are of particular interest. The analysis of a CIF file would typically yield a table of all atomic distances. For a molecule like this compound, this data would confirm the aromaticity of the pyridine ring through its intermediate C-C and C-N bond lengths and establish the length of the C=S and C-NH2 bonds in the thioamide moiety.

| Bond | Expected Length (Å) | Significance |

|---|---|---|

| C=S | ~1.68 | Characteristic of a thiocarbonyl group. |

| C(thioamide)-N(amine) | ~1.33 | Partial double bond character due to resonance. |

| C(pyridine)-C(thioamide) | ~1.50 | Single bond connecting the functional group to the ring. |

| C-N (pyridine ring) | ~1.34 | Typical aromatic C-N bond length. |

| C-C (pyridine ring) | ~1.39 | Typical aromatic C-C bond length. |

| Atoms (Angle) | Expected Angle (°) | Significance |

|---|---|---|

| C-N-C (in pyridine) | ~117 | Defines the geometry at the nitrogen heteroatom. |

| C-C-C (in pyridine) | ~120 | Consistent with a hexagonal aromatic ring. |

| S=C-N (thioamide) | ~122 | Reflects the sp² hybridization of the central carbon. |

| S=C-C(pyridine) | ~120 | Orients the thioamide group relative to the ring. |

| N-C-C(pyridine) | ~118 | Defines the geometry of the thioamide linkage. |

Torsion Angles Torsion angles (or dihedral angles) describe the rotation around a chemical bond and are critical for defining the molecule's conformation. A key torsion angle in this structure would be the one defining the orientation of the carbothioamide group relative to the plane of the pyridine ring. This angle indicates whether the functional group is co-planar with the ring, which has implications for electronic conjugation and steric interactions. In related structures, this group is often twisted slightly out of the plane of the pyridine ring to minimize steric hindrance.

| Atoms (Angle) | Expected Angle (°) | Significance |

|---|---|---|

| C(ring)-C(ring)-C(thioamide)=S | Variable | Determines the rotational position of the carbothioamide group relative to the pyridine ring. A value near 0° or 180° indicates planarity. |

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The crystal packing of molecules is governed by intermolecular forces, with hydrogen bonding playing a dominant role in pyridine carbothioamides. The this compound molecule possesses key functional groups capable of forming strong hydrogen bonds: the thioamide -NH₂ group acts as a hydrogen bond donor, while the pyridine ring nitrogen and the thioamide sulfur atom can act as hydrogen bond acceptors.

Studies on the crystal forms of the related compound Ethionamide with dicarboxylic acids have revealed characteristic hydrogen-bonding patterns. nih.govresearchgate.net A common motif is the formation of a centrosymmetric dimer via N-H···N or N-H···S interactions. In this motif, two molecules are linked together, often forming a stable cyclic arrangement denoted by a graph-set symbol such as R²₂(8). nih.gov

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, making it ideal for confirming the molecular weight of a compound. For this compound, which has a molecular formula of C₁₀H₁₄N₂S, the theoretical monoisotopic mass is 194.0878 Da. nih.gov

In positive-ion ESI-MS, the molecule is expected to be readily protonated, primarily at the basic pyridine nitrogen atom or the amino group, to form the pseudomolecular ion [M+H]⁺. This ion would be observed at an m/z value corresponding to the mass of the neutral molecule plus the mass of a proton.

Expected Molecular Ion in ESI-MS:

Molecular Formula: C₁₀H₁₄N₂S

Exact Mass: 194.0878 Da

Expected Ion: [M+H]⁺

Expected m/z: 195.0956

The detection of this ion at the calculated m/z value provides strong confirmation of the compound's identity and molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition by comparing the experimentally measured mass to the theoretical exact mass calculated from the atomic masses of its constituent isotopes.

For the [M+H]⁺ ion of this compound, an HRMS measurement would be expected to yield a value extremely close to the calculated 195.0956 Da, confirming the elemental formula C₁₀H₁₅N₂S⁺.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can be used to study the fragmentation pathways of the molecular ion. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that provide structural information. Based on the structure of this compound, several fragmentation pathways can be proposed. These often involve the cleavage of the weakest bonds or the loss of stable neutral molecules.

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 178.0692 | NH₃ (Ammonia) | Loss of the amino group from the thioamide moiety. |

| 166.0692 | C₂H₅ (Ethyl radical) | Cleavage of an ethyl group from the pyridine ring. |

| 161.0583 | H₂S (Hydrogen Sulfide) | Loss of the sulfur atom and two hydrogens. |

| 138.0583 | C₂H₄ + NH₃ | Consecutive or concerted loss of ethene and ammonia (B1221849). |

| 121.0501 | C(S)NH₂ (Thioformamide radical) | Cleavage of the bond between the pyridine ring and the thioamide group. |

The elucidation of these fragmentation patterns through HRMS provides a detailed structural fingerprint of the molecule, complementing the data obtained from other spectroscopic techniques.

Computational and Theoretical Investigations of 2,6 Diethylpyridine 4 Carbothioamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict molecular properties. scirp.orgsemanticscholar.org By calculating the electron density, DFT can determine the electronic structure, optimized geometry, and other key characteristics of a molecule. scirp.org For these calculations, a functional such as B3LYP is often paired with a basis set like 6-311G(d,p) or higher to achieve reliable results. nih.govnih.gov

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule on its potential energy surface. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For 2,6-Diethylpyridine-4-carbothioamide, optimization would reveal the spatial arrangement of the pyridine (B92270) ring, the diethyl substituents, and the carbothioamide group. The planarity of the pyridine ring and the orientation of the ethyl and thioamide groups are key structural parameters determined. nih.govmdpi.com

Following optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared and Raman spectra. scirp.org These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations within the molecule. scirp.org For instance, calculations would identify the characteristic stretching frequencies for the C=S bond in the thioamide group, C-N and C-C bonds in the pyridine ring, and C-H bonds in the ethyl groups. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is illustrative of typical results from DFT calculations, as specific published data for this exact molecule is not available.

| Parameter | Atoms Involved | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C=S | ~1.65 - 1.68 Å |

| Bond Length | C(pyridine)-C(thioamide) | ~1.49 - 1.52 Å |

| Bond Length | C-N (thioamide) | ~1.35 - 1.37 Å |

| Bond Length | C-C (pyridine ring) | ~1.39 - 1.41 Å |

| Bond Length | C-N (pyridine ring) | ~1.33 - 1.35 Å |

| Bond Angle | N-C-S (thioamide) | ~125 - 128° |

| Bond Angle | C(p)-C(p)-N (pyridine ring) | ~122 - 125° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. semanticscholar.orgmdpi.com A smaller gap suggests the molecule is more reactive and easily excitable, whereas a larger gap implies higher stability. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov These indices provide quantitative measures of the molecule's reactivity and help predict its behavior in chemical reactions.

Table 2: Calculated FMO Properties and Reactivity Descriptors for this compound Note: The following data is illustrative of typical results from DFT calculations, as specific published data for this exact molecule is not available.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Energy of HOMO | EHOMO | - | -6.0 to -6.5 |

| Energy of LUMO | ELUMO | - | -1.5 to -2.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 4.5 |

| Ionization Potential | I | -EHOMO | 6.0 to 6.5 |

| Electron Affinity | A | -ELUMO | 1.5 to 2.0 |

| Global Hardness | η | (I - A) / 2 | 2.0 to 2.25 |

| Electronegativity | χ | (I + A) / 2 | 3.75 to 4.25 |

| Electrophilicity Index | ω | χ2 / (2η) | ~3.1 to 4.0 |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. researchgate.net For a flexible molecule like this compound, with rotatable bonds in its ethyl and carbothioamide groups, MD is essential for exploring its conformational landscape. nih.gov Simulations can show the preferred orientations of the substituents and the energetic barriers between different conformations, providing a comprehensive understanding of the molecule's flexibility and structural stability in various environments (e.g., in a solvent). researchgate.netnih.gov

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. These studies can map the entire reaction pathway from reactants to products, identifying key intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. nih.gov For this compound, this could involve studying reactions such as oxidation at the sulfur atom, electrophilic substitution on the pyridine ring, or transamidation of the thioamide group. nih.govnsf.gov By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict reaction rates and determine the most favorable mechanistic pathway. nih.gov Such studies provide a detailed, atomistic view of bond-breaking and bond-forming processes that are often difficult to observe experimentally.

In Silico Approaches to Ligand-Target Molecular Interactions

In silico techniques are critical in drug discovery for predicting how a small molecule (ligand) might interact with a biological macromolecule (target), such as a protein or enzyme. These methods can screen large libraries of compounds and prioritize candidates for experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govtubitak.gov.tr The process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity, often expressed as a binding energy (kcal/mol). tubitak.gov.trnih.gov

This compound is a structural analogue and known impurity of Ethionamide, a second-line antitubercular drug. nih.gov Ethionamide is a prodrug activated by the enzyme EthA, and its expression is regulated by the transcriptional repressor EthR in Mycobacterium tuberculosis. nih.govijper.orgnih.gov Therefore, EthA and EthR are highly relevant protein targets for docking studies involving this compound. Docking simulations can predict whether this compound can fit into the active sites of these proteins and identify the specific molecular interactions that stabilize the complex. nih.govresearchgate.net These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netmdpi.com Such studies are crucial for understanding the compound's potential biological activity or its role in modulating the efficacy of Ethionamide. nih.gov

Table 3: Illustrative Molecular Docking Results with a Hypothetical Enzyme Target

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| EthR (M. tuberculosis) | -7.5 to -9.0 | ARG45, TYR62 | Hydrogen Bond |

| LEU48, TRP110 | Hydrophobic (Alkyl/Pi-Alkyl) | ||

| PHE58, TRP70 | Pi-Pi Stacking | ||

| EthA (M. tuberculosis) | -6.0 to -7.5 | SER195, GLN210 | Hydrogen Bond |

| VAL198, ILE215 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on structural features impacting interaction)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By establishing a mathematical relationship between the chemical structure and biological effect, QSAR models can predict the activity of new compounds, thereby guiding the design of more potent and selective therapeutic agents. For this compound, while comprehensive multi-compound QSAR studies are not extensively detailed in the available literature, an analysis of its structural components in light of its known biological activities provides insight into the features governing its molecular interactions.

The carbothioamide group (-C(S)NH₂) is a key functional group that contributes to the compound's ability to form hydrogen bonds. This capacity for hydrogen bonding is crucial for the interaction of the molecule with biological receptors and enzymes. Furthermore, the pyridine ring itself is a heterocyclic amine that can participate in various non-covalent interactions.

The ethyl groups at the 2 and 6 positions of the pyridine ring are electron-donating. This has the effect of increasing the electron density on the pyridine ring, which may stabilize the ring and influence its reactivity. This is in contrast to compounds with electron-withdrawing groups, which would decrease the electron density of the ring. The steric bulk of these diethyl groups may also play a role in the compound's binding affinity and selectivity for its biological targets.

The biological activities of this compound have been investigated in several studies, revealing its potential as an anticancer agent and an enzyme inhibitor. For instance, its inhibitory action against urease has been quantified, as well as its efficacy in reducing cancer cell proliferation. These activities are a direct consequence of the molecule's ability to interact with specific biological targets.

Table 1: Biological Activity of this compound

| Biological Target / Effect | Metric | Value |

| Urease Inhibition | IC₅₀ | ~1.07 µM |

| Anticancer Activity | Reduction in cell proliferation | Up to 50% |

A comparative analysis with structurally similar compounds can further illuminate the structure-activity relationships. For example, contrasting this compound with a compound where the electron-donating ethyl groups are replaced by electron-withdrawing groups, such as chlorine in 2,6-Dichloropyridine-4-carbothioamide, highlights the impact of these substituents. The chlorine atoms in 2,6-Dichloropyridine-4-carbothioamide enhance the electrophilicity of the pyridine ring, which favors nucleophilic substitution reactions. Conversely, the electron-donating nature of the ethyl groups in this compound is likely to stabilize the ring and reduce its reactivity towards electrophiles.

Table 2: Comparative Structural Features and Their Inferred Effects

| Compound | Substituents at 2,6-positions | Electronic Effect of Substituents | Inferred Impact on Pyridine Ring |

| This compound | Ethyl (-CH₂CH₃) | Electron-donating | Stabilization, reduced reactivity towards electrophiles |

| 2,6-Dichloropyridine-4-carbothioamide | Chlorine (-Cl) | Electron-withdrawing | Enhanced electrophilicity, favoring nucleophilic substitution |

Reactivity and Mechanistic Pathways of 2,6 Diethylpyridine 4 Carbothioamide

Acid-Base Properties and Tautomerism of the Carbothioamide Moiety

The acid-base characteristics of 2,6-diethylpyridine-4-carbothioamide are dictated by two primary sites: the nitrogen atom of the pyridine (B92270) ring and the carbothioamide group. The pyridine nitrogen possesses a lone pair of electrons in an sp²-hybridized orbital, which is not involved in the aromatic π-system, rendering it basic. wikipedia.org Protonation occurs at this site to form the corresponding pyridinium (B92312) ion. The basicity of the pyridine ring is influenced by the presence of the two ethyl groups at the 2 and 6 positions. These alkyl groups are electron-donating, increasing the electron density on the nitrogen atom and making it more basic than unsubstituted pyridine. For comparison, the pKa of the conjugate acid of pyridine is 5.25, while that of 2,6-dimethylpyridine (B142122) (2,6-lutidine) is 6.72. wikipedia.orgwikipedia.org It is expected that this compound exhibits a similar increase in basicity.

The carbothioamide moiety itself introduces further acid-base complexity. While the sulfur atom has lone pairs and can act as a Lewis base, the N-H protons of the amino group are weakly acidic and can be deprotonated under sufficiently basic conditions.

A significant feature of the carbothioamide group is its capacity to exist in tautomeric forms: the thione form and the thiol (or imidothiol) form. This equilibrium involves the migration of a proton from the nitrogen to the sulfur atom.

For most simple thioamides, the thione form is generally the more stable and predominant tautomer in both the solid state and in solution. iaea.orgscispace.com Spectroscopic and computational studies on various thioamide-containing heterocyclic systems confirm the prevalence of the thione tautomer. researchgate.netnih.gov The position of this equilibrium can, however, be influenced by factors such as the solvent, with nonpolar solvents sometimes favoring the thiol form to a greater extent than polar solvents. researchgate.net In the case of this compound, it is presumed that the thione form is the major contributor to the tautomeric mixture under typical conditions.

| Property | Influencing Factor | Expected Characteristic |

| Basicity | Pyridine Nitrogen | Increased basicity compared to pyridine due to electron-donating ethyl groups (pKa of conjugate acid likely > 6.0). |

| Acidity | Carbothioamide N-H | Weakly acidic, can be deprotonated by strong bases. |

| Tautomerism | Carbothioamide Group | Exists in a thione-thiol equilibrium. |

| Predominant Tautomer | General Thioamide Trend | The thione form is expected to be the more stable and prevalent tautomer. |

Nucleophilic and Electrophilic Reactivity of the Pyridine Ring and Thiocarbonyl Group

The reactivity of this compound is characterized by the distinct nucleophilic and electrophilic centers within the molecule.

Pyridine Ring Reactivity:

The pyridine ring is an electron-deficient aromatic system, which generally makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. However, in this molecule, the presence of electron-donating diethyl groups at the 2 and 6 positions increases the electron density of the ring, thereby deactivating it towards nucleophilic substitution compared to an unsubstituted pyridine. Conversely, these electron-donating groups activate the ring for electrophilic substitution. Despite this activation, electrophilic substitution on pyridine is generally difficult and requires harsh conditions, with substitution typically occurring at the 3 and 5 positions.

Thiocarbonyl Group Reactivity:

The thiocarbonyl group (C=S) is a key center of reactivity.

Nucleophilicity: The sulfur atom is the primary nucleophilic site. Its lone pair of electrons can attack a wide range of electrophiles. This nucleophilic character is fundamental to many of the reactions involving thioamides.

Electrophilicity: The carbon atom of the thiocarbonyl group is electrophilic. It is susceptible to attack by nucleophiles, leading to addition reactions across the C=S double bond. This reactivity is analogous to that of a carbonyl carbon, although the C=S bond is weaker and more polarizable than a C=O bond.

The interplay between these reactive sites dictates the molecule's chemical behavior. For instance, alkylation can occur at the sulfur atom due to its high nucleophilicity, forming a thioimidate ester.

| Site | Type of Reactivity | Influencing Factors | Potential Reactions |

| Pyridine Ring (C-3, C-5) | Electrophilic | Activated by electron-donating ethyl groups. | Halogenation, Nitration (under harsh conditions). |

| Pyridine Ring (C-4) | Nucleophilic | Deactivated by electron-donating groups and the carbothioamide group. | Substitution is less favorable. |

| Thiocarbonyl Sulfur (S) | Nucleophilic | High electron density and polarizability. | Alkylation, Acylation, Reaction with soft electrophiles. |

| Thiocarbonyl Carbon (C) | Electrophilic | π-electron deficiency. | Addition of nucleophiles (e.g., amines, hydrazines). |

Cyclization Reactions and Heterocycle Annulation Pathways

The carbothioamide group is a versatile precursor for the synthesis of various heterocyclic systems. The presence of both a nucleophilic sulfur atom and an electrophilic carbon atom, along with the adjacent amino group, allows for a variety of cyclization reactions. These reactions often involve bifunctional reagents that can react with two sites on the carbothioamide moiety.

One common pathway involves the S-alkylation of the thioamide followed by intramolecular cyclization. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings. The initial step is the nucleophilic attack of the sulfur on the α-carbon of the haloketone, followed by an intramolecular condensation between the newly introduced ketone and the thioamide nitrogen.

Another important class of reactions involves condensation with reagents containing two electrophilic centers. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of 1,2,4-triazole (B32235) or thiadiazole rings, depending on the reaction conditions and the specific reagent used. The initial step is typically the nucleophilic attack of the hydrazine on the electrophilic thiocarbonyl carbon.

| Reagent Type | Intermediate | Resulting Heterocycle |

| α-Haloketones (e.g., R-CO-CH₂-Br) | S-alkylated intermediate | Thiazole |

| Hydrazine (H₂N-NH₂) | Thiohydrazide intermediate | 1,2,4-Triazole |

| Phosgeneiminium salts | Thiadiazole |

These cyclization reactions are crucial in medicinal chemistry for generating libraries of novel heterocyclic compounds with potential biological activities.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is primarily centered on the thioamide functional group, which can undergo both oxidation and reduction.

Oxidation:

The sulfur atom of the carbothioamide is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding sulfoxide (B87167) (a sulfine) or, under stronger conditions, a sulfone. These oxidation reactions alter the electronic properties and steric profile of the functional group.

Reduction:

The carbothioamide group can be reduced to an aminomethyl group (-CH₂-NH₂). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The pyridine ring itself can also be reduced, for example, by catalytic hydrogenation (e.g., H₂/Pd), which would yield the corresponding piperidine (B6355638) derivative.

Information regarding the specific electrochemical behavior, such as the redox potentials of this compound, is not extensively documented in the public literature. However, based on the chemistry of related pyridine and thioamide compounds, it is expected to exhibit redox activity. Cyclic voltammetry studies would be necessary to determine its precise oxidation and reduction potentials and to investigate the stability of the resulting radical ions.

| Reaction Type | Reagents | Product |

| Oxidation | H₂O₂, m-CPBA | Sulfoxide, Sulfone |

| Reduction (Thioamide) | LiAlH₄ | Aminomethyl group |

| Reduction (Pyridine Ring) | H₂/Pd | Piperidine derivative |

Coordination Chemistry of 2,6 Diethylpyridine 4 Carbothioamide As a Ligand

Ligand Design Principles and Potential Coordination Modes of the Carbothioamide Group (N, S, or N,S-bidentate)

The design of 2,6-diethylpyridine-4-carbothioamide as a ligand is based on the presence of multiple potential donor sites. The primary coordination sites include the nitrogen atom of the pyridine (B92270) ring and the sulfur and nitrogen atoms of the carbothioamide group (-C(S)NH₂). This multiplicity allows for several possible coordination modes.

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. This could occur via the pyridine nitrogen or, more commonly, the highly nucleophilic sulfur atom of the thioamide group. Coordination solely through the thioamide nitrogen is less common.

Bidentate Coordination: The ligand can chelate to a metal center using two donor atoms simultaneously. The most prevalent bidentate mode for related pyridine-carbothioamide ligands involves the pyridine nitrogen and the thioamide sulfur atom, forming a stable five-membered chelate ring (N,S-bidentate). mdpi.com Another possibility is chelation through the thioamide nitrogen and sulfur atoms (N,S-bidentate), which also forms a stable ring. Bidentate coordination through the pyridine and thioamide nitrogens is also conceivable.

Bridging Coordination: The ligand could potentially bridge two metal centers, for example, by coordinating to one metal via the pyridine nitrogen and to a second metal via the sulfur atom.

The ethyl groups at the 2- and 6-positions introduce significant steric hindrance around the pyridine nitrogen. This steric bulk can influence the coordination geometry of the resulting metal complexes, potentially favoring specific isomers or preventing the coordination of multiple large ligands around a single metal center. The electronic properties of the pyridine ring are modulated by the electron-donating nature of the ethyl groups and the properties of the carbothioamide substituent.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent.

Cobalt(II) Complexes: The preparation of Co(II) complexes generally involves the direct reaction of a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (B79036) (Co(NO₃)₂), with the ligand in a solvent like ethanol (B145695) or methanol. nih.govorientjchem.org The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. The resulting product can then be isolated by precipitation or crystallization.

Rhenium(I) Complexes: Rhenium(I) carbonyl complexes are commonly synthesized using a rhenium pentacarbonyl halide precursor, such as [Re(CO)₅Cl] or [ReBr(CO)₅]. mdpi.com The reaction with a bidentate pyridine-based ligand typically proceeds under reflux in a solvent like toluene (B28343) or ethanol, leading to the substitution of two carbonyl ligands and the halide to form a facial (fac) isomer. soton.ac.uknih.gov The resulting complexes often have the general formula fac-[ReX(CO)₃(L)], where L is the bidentate this compound ligand and X is a halide. mdpi.com

The stoichiometry and coordination geometry of the resulting complexes are dictated by the metal ion's preferred coordination number, the ligand's denticity, and the reaction conditions.

Stoichiometry: For bidentate chelation, common stoichiometries include 1:1 and 1:2 (metal:ligand). In a 1:1 complex, one ligand molecule is bound to the metal center, with the remaining coordination sites occupied by other species like anions or solvent molecules. In a 1:2 complex, two ligand molecules coordinate to the metal.

Coordination Geometry:

Co(II): As a d⁷ ion, Cobalt(II) can adopt various geometries, most commonly octahedral or tetrahedral. With two bidentate this compound ligands, a distorted octahedral geometry is expected, leading to a complex of the type [Co(L)₂X₂]. orientjchem.org

Re(I): Rhenium(I) is a d⁶ metal ion and almost exclusively forms octahedral complexes. When this compound acts as a bidentate N,S-ligand, it forms complexes of the type fac-[Re(CO)₃(L)X], where the three carbonyl groups occupy one face of the octahedron. mdpi.comsoton.ac.uk

Spectroscopic and X-ray Structural Characterization of Coordination Compounds

A combination of spectroscopic methods and single-crystal X-ray diffraction is essential for the unambiguous characterization of these coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which donor atoms of the ligand are involved in bonding. Coordination to a metal causes characteristic shifts in the vibrational frequencies of the ligand's functional groups. nih.gov Key diagnostic bands include the ν(C=S) and ν(N-H) of the thioamide group and pyridine ring vibrations. A shift of the ν(C=S) band to a lower wavenumber upon complexation is indicative of coordination through the sulfur atom. researchgate.net Similarly, shifts in the pyridine ring breathing modes suggest coordination of the pyridine nitrogen. orientjchem.org

| Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Shift Upon Coordination | Indication |

|---|---|---|---|

| ν(N-H) | ~3300-3100 cm-1 | Shift to lower or higher frequency | Coordination via N-atom or change in H-bonding |

| Pyridine Ring Vibrations | ~1600-1400 cm-1 | Shift to higher frequency | Coordination via Pyridine N-atom |

| ν(C=S) | ~850-700 cm-1 | Shift to lower frequency | Coordination via S-atom |

NMR Spectroscopy: For diamagnetic complexes (such as those of Re(I)), ¹H and ¹³C NMR spectroscopy can confirm the ligand's coordination. Protons and carbon atoms near the metallic center experience shifts in their resonance signals compared to the free ligand. nih.gov For paramagnetic complexes, like many of Co(II), NMR signals are often broadened, but can still provide structural information.

Ligand Conformation: In its free state, the carbothioamide group may exhibit rotational freedom relative to the pyridine ring. Upon chelation to a metal center, the ligand is locked into a more rigid, planar conformation to accommodate the formation of the chelate ring. mdpi.com X-ray diffraction studies can precisely determine the dihedral angles and confirm the planarity imposed by coordination.

Electronic Structure: The coordination of the ligand to a metal ion significantly alters its electronic structure, which can be probed by UV-Visible spectroscopy. The electronic spectrum of a complex typically displays bands corresponding to three main types of transitions:

Intraligand (IL) transitions: These are π→π* or n→π* transitions localized on the ligand, often found in the UV region. They may be slightly shifted upon coordination.

d-d transitions: For transition metals with d-electrons like Co(II), these transitions between d-orbitals are often weak and appear in the visible region, providing information about the coordination geometry.

Charge-Transfer (CT) transitions: These can be either metal-to-ligand (MLCT) or ligand-to-metal (LMCT). For Re(I) complexes with pyridine-based ligands, intense MLCT bands are characteristic and typically observed at lower energies (visible region). mdpi.comnih.gov These transitions are responsible for the rich photophysical properties, such as luminescence, often seen in such complexes.

Catalytic Applications of this compound Metal Complexes

Investigation of Homogeneous and Heterogeneous Catalysis

There is no available research data detailing the use of this compound metal complexes in either homogeneous or heterogeneous catalysis. Investigations into their efficacy in various reaction types, comparisons of their activity and selectivity, and data on catalyst stability and recyclability have not been reported.

Mechanistic Studies of Catalytic Cycles

Due to the absence of reported catalytic applications, there are no mechanistic studies on the catalytic cycles involving this compound metal complexes. Research into the elementary steps of potential catalytic processes, such as oxidative addition, reductive elimination, insertion, and ligand substitution, has not been conducted for complexes of this specific ligand. Consequently, there are no proposed catalytic cycles or kinetic and spectroscopic data to present.

Exploration of Molecular Interactions with Biological Systems: Mechanistic Insights

Investigation of Molecular Targets and Binding Affinities (e.g., enzyme active sites)

Research into 2,6-Diethylpyridine-4-carbothioamide and related structures indicates that its biological effects are a result of binding to and modulating the activity of specific molecular targets, particularly enzymes. The pyridine (B92270) ring and the carbothioamide group are key structural features that facilitate these interactions.

One of the specific enzymes identified as a target is urease. The compound has demonstrated strong inhibitory action against this enzyme, suggesting its potential in addressing conditions related to urease activity. The binding affinity for this target has been quantified, as detailed in the table below.

| Target Enzyme | Reported Binding Affinity (IC₅₀) | Source |

| Urease | ~1.07 µM |

Beyond urease, studies have explored its potential as an anticancer agent, which is believed to occur through the inhibition of enzymes critical to cancer cell proliferation and survival. Similarly, its observed antimicrobial properties are attributed to interactions with essential enzymes in various pathogens. While specific enzymes in these contexts are still under investigation, related pyridine derivatives have been studied for their inhibitory effects on targets such as the kinesin Eg5 enzyme, which is involved in mitosis and is a validated cancer target. tubitak.gov.tr Other research on pyridine-based compounds has shown potent inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (hCA I and II), highlighting the versatility of the pyridine scaffold in targeting diverse enzyme classes. researchgate.net

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interaction Modes

The Carbothioamide Group (-C(S)NH₂): This functional group is a critical pharmacophore. Its capacity for hydrogen bonding allows it to act as both a hydrogen bond donor (via the -NH₂ group) and acceptor (via the sulfur and nitrogen atoms). This enables it to form strong interactions with amino acid residues in the active sites of target enzymes.

The Pyridine Ring: The central pyridine ring serves as a rigid scaffold, positioning the functional groups for optimal interaction with a binding site. The nitrogen atom in the ring can also participate in hydrogen bonding.

The 2,6-Diethyl Substituents: The ethyl groups at positions 2 and 6 have a significant impact on the molecule's properties. As electron-donating groups, they can increase the electron density of the pyridine ring, potentially influencing its reactivity and binding characteristics. Furthermore, their size and conformation (steric effects) can affect how the molecule fits into a binding pocket, potentially enhancing selectivity for a specific target. The bulkiness of these groups may, however, reduce solubility in polar solvents when compared to analogs with smaller substituents like methyl or chloro groups.

A comparison with similar compounds highlights the importance of the substituents at the 2 and 6 positions:

| Compound | Substituent Type | Key Effects on Molecular Interaction |

| This compound | Electron-Donating (Ethyl) | Stabilizes the pyridine ring; steric bulk can influence binding selectivity. |

| 2,6-Dichloropyridine-4-carbothioamide | Electron-Withdrawing (Chloro) | Enhances electrophilicity of the pyridine ring, favoring nucleophilic substitution reactions. |

| 2,6-Dimethylpyridine-4-carbothioamide | Electron-Donating (Methyl) | Less steric bulk than diethyl variant, potentially affecting binding pocket fit and solubility. |

Studies on other 2,6-disubstituted pyridine derivatives have shown that the nature of these substituents is key to activity. For instance, in a series of inhibitors for β-amyloid aggregation, the 2,6-diaminopyridine (B39239) moiety was identified as a crucial component for potent inhibition. nih.gov

Mechanistic Studies on Cellular Pathways at a Molecular Level (e.g., protein-ligand interactions)

The interaction of this compound with its molecular targets triggers downstream effects on cellular pathways. In the context of its potential anticancer activity, mechanistic studies have provided insights into how these protein-ligand interactions translate into cellular outcomes.

Research indicates that the compound can induce a significant reduction in cancer cell proliferation. At the molecular level, this is linked to the downregulation of anti-apoptotic proteins. Apoptosis, or programmed cell death, is a crucial pathway for eliminating damaged or cancerous cells. Anti-apoptotic proteins prevent this process, and their downregulation by a ligand like this compound can restore the cell's ability to undergo apoptosis. This mechanistic insight was supported by Western blot analyses in studies on its anticancer effects. Further investigations using flow cytometry on similar compounds have confirmed an increase in the percentage of cells undergoing apoptosis following treatment.

The binding of the compound to a target enzyme or receptor is the initiating event. This protein-ligand interaction alters the protein's conformation and function, which in turn modulates a specific signaling pathway. For example, inhibiting an enzyme crucial for a metabolic pathway can lead to the accumulation of a substrate or the depletion of a product, triggering a cellular response such as cell cycle arrest or apoptosis.

Computational Predictions of Molecular Interactions with Biomolecules

Computational methods are powerful tools for predicting and analyzing the interactions between a ligand like this compound and its biological targets. These in silico approaches provide detailed, atom-level insights into binding modes and affinities, complementing experimental data.

Molecular Docking: This is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. Docking simulations can map potential binding sites and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For example, docking studies on related 2,6-diaryl-substituted pyridine derivatives targeting the kinesin Eg5 enzyme predicted hydrogen bond interactions with specific amino acid residues like GLU116 and GLY117, providing a structural basis for their inhibitory activity. tubitak.gov.tr Such studies can be used to predict the binding of this compound to targets like urease or cancer-related kinases, mapping how the carbothioamide and pyridine moieties interact with the active site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in the protein or ligand upon binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can help predict the activity of new derivatives and identify the key structural features that govern molecular interactions.

The table below summarizes common computational approaches and their applications in studying molecules like this compound.

| Computational Method | Application | Potential Insights |

| Molecular Docking | Predicts binding conformation and affinity of a ligand in a protein's active site. | Identification of key interacting amino acid residues; prediction of binding energy (e.g., kcal/mol) and inhibitory constant (Ki). tubitak.gov.trresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the protein-ligand complex over time. | Assessment of binding stability; analysis of conformational changes upon binding. researchgate.net |

| Density Functional Theory (DFT) | Calculates the electronic structure of the molecule. | Analysis of structural characteristics, molecular electrostatic potential, and reactivity. researchgate.net |

| Hirshfeld Surface Analysis | Maps intermolecular contacts in crystal structures. | Quantification and visualization of different types of intermolecular interactions. mdpi.com |

These computational tools are invaluable for rational drug design, allowing for the virtual screening of compound libraries and the optimization of lead compounds to enhance their binding affinity and selectivity for a specific biological target.

Advanced Applications of 2,6 Diethylpyridine 4 Carbothioamide in Non Biological Fields

Applications in Materials Science: Polymers and Supramolecular Assemblies

There is currently no significant body of published research detailing the application of 2,6-Diethylpyridine-4-carbothioamide in the fields of polymer science or the construction of supramolecular assemblies. The unique structural features of this molecule, including the pyridine (B92270) ring, the thioamide group, and the diethyl substituents, theoretically offer potential for its use as a monomer or a building block in more complex architectures. The thioamide group, for instance, can participate in hydrogen bonding and coordination with metal centers, which are key interactions in the formation of supramolecular structures. However, to date, no studies have been found that specifically investigate or confirm these potential applications.

Utilization as Analytical Reagents or Sensing Probes

The potential of this compound as an analytical reagent or a component in sensing probes has not been explored in the available scientific literature. In principle, the thioamide functional group, in conjunction with the pyridine nitrogen, could act as a chelating agent for various metal ions. Such interactions often lead to changes in the molecule's photophysical properties, such as absorbance or fluorescence, which can be harnessed for the development of chemosensors. Nevertheless, no specific studies have been reported on the coordination chemistry of this compound with different analytes or the development of analytical methods based on this compound.

Role in Organic Optoelectronics or Redox-Active Materials

There is no available research to suggest that this compound has been investigated for applications in organic optoelectronics or as a redox-active material. The electronic properties of pyridine derivatives are of interest in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of a carbothioamide group and ethyl substituents would modulate the electronic structure of the pyridine core, but the specific optoelectronic and redox properties of this compound have not been characterized or reported in the context of these applications.

Conclusion and Future Research Perspectives for 2,6 Diethylpyridine 4 Carbothioamide

Summary of Key Findings and Contributions

2,6-Diethylpyridine-4-carbothioamide has emerged as a compound of interest primarily within the domain of medicinal chemistry. Key findings have highlighted its potential as a biologically active agent, with preliminary research suggesting significant antimicrobial and anticancer properties. The core structure, featuring a pyridine (B92270) ring with ethyl substituents at the 2 and 6 positions and a carbothioamide group at the 4 position, is believed to be crucial for its interaction with specific molecular targets, such as enzymes and receptors. Studies on related compounds suggest that this class of molecules can modulate various metabolic pathways. Investigations have pointed towards its effectiveness against a range of bacterial strains and its ability to inhibit the growth of cancer cells, possibly by inducing apoptosis through caspase pathway activation. The diethyl substituents may influence properties such as lipophilicity, which could enhance membrane permeability, a desirable characteristic in drug design. While direct experimental data remains limited, the existing information, often extrapolated from structurally similar compounds, provides a foundational basis for its potential therapeutic applications.

Unexplored Avenues in Synthesis and Derivatization

The synthesis of this compound and its derivatives presents several unexplored avenues for chemical research. While general strategies like the alkylation of pyridine precursors are applicable, there is considerable scope for developing novel, more efficient synthetic methodologies. Future research could focus on microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for related pyridine compounds, offering a greener alternative to conventional heating methods. davidpublisher.com

Furthermore, the derivatization of the core structure is a largely untapped area. Systematic modification of the functional groups could lead to a library of new compounds with potentially enhanced biological activities or novel physicochemical properties. Key areas for derivatization include:

Modification of the Carbothioamide Group: This group can undergo various reactions such as oxidation to form sulfoxides or sulfones, or reduction to an amine. These transformations could significantly alter the compound's electronic properties and its ability to coordinate with metal ions or interact with biological targets.

Variation of the Alkyl Substituents: While the current focus is on the diethyl derivative, synthesizing analogues with different alkyl chains (e.g., methyl, propyl) or introducing other functional groups in their place could provide valuable structure-activity relationship (SAR) data.

A systematic exploration of these synthetic and derivatization pathways is essential to fully understand the chemical space accessible from the this compound scaffold.

Prospects for Advanced Spectroscopic and Computational Analysis

While basic characterization of this compound exists, a deep dive using advanced spectroscopic and computational methods is a promising future direction. Detailed vibrational spectroscopic investigations, using techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, could provide precise information about the molecule's vibrational modes. nih.gov Combining this experimental data with theoretical calculations, such as Density Functional Theory (DFT), would allow for a detailed assignment of vibrational spectra and a deeper understanding of the molecular structure. nih.gov

Computational chemistry offers a powerful toolkit to predict and analyze the properties of this compound. Future studies could include:

Natural Bond Orbital (NBO) Analysis: To investigate hyperconjugative interactions and charge delocalization within the molecule. nih.gov

HOMO-LUMO Energy Gap Calculation: To understand the chemical reactivity and kinetic stability of the compound. nih.gov

Molecular Geometry Optimization: To determine the most stable conformation of the molecule in different environments (gas phase, solvents). mdpi.com

Hirshfeld Surface Analysis: To visualize and quantify intermolecular interactions in the solid state, which is crucial for understanding crystal packing and designing new crystalline materials. nih.govmdpi.com

NMR Chemical Shift Calculations: Using methods like Gauge-Including Atomic Orbital (GIAO) to complement experimental NMR data and confirm structural assignments. nih.gov

These advanced analyses would provide a comprehensive picture of the electronic structure, reactivity, and intermolecular forces governing the behavior of this compound, guiding further research into its applications.

Future Directions in Coordination Chemistry and Materials Science

The unique structure of this compound, containing both a pyridine nitrogen and a thioamide group, makes it a compelling candidate for applications in coordination chemistry and materials science. These functional groups are excellent ligands for a wide variety of metal ions, suggesting that the compound could be used to synthesize novel coordination complexes and metal-organic frameworks (MOFs).

Future research in this area could focus on:

Synthesis of Novel Coordination Complexes: Reacting this compound with various transition metals (e.g., copper, zinc, silver, palladium) could lead to the formation of complexes with interesting structural, magnetic, or catalytic properties. The steric bulk of the diethyl groups could influence the coordination geometry and stability of these complexes.

Development of Catalysts: The resulting metal complexes could be screened for catalytic activity in various organic transformations. Pyridine-based ligands are common in catalysis, and the thioamide functionality could introduce novel reactivity.

Design of Functional Materials: The ability to form ordered structures through coordination bonds and other intermolecular interactions (like hydrogen bonding from the thioamide group) opens the door to designing new materials. mdpi.com These could include sensors, where metal coordination induces a change in optical or electronic properties, or functional polymers where the compound is incorporated as a monomer.

Exploring the coordination chemistry of this ligand is a critical step towards unlocking its potential in catalysis and the development of advanced materials.

Future Research on Molecular Mechanisms of Biological Interactions

Understanding the precise molecular mechanisms behind the reported biological activities of this compound is a paramount goal for future research. While preliminary studies suggest interactions with enzymes and receptors, the specific targets remain to be identified.

Key future research directions should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein targets of the compound within bacterial and cancer cells.

Elucidation of Signalling Pathways: Once targets are identified, further studies are needed to map the downstream signalling pathways that are modulated by the compound's binding. For its anticancer potential, this would involve a detailed investigation of the apoptotic pathways, including the specific caspases and other regulatory proteins involved.

Enzyme Inhibition Kinetics: If the target is an enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). This would provide quantitative data on the compound's potency.

Structural Biology Studies: Obtaining co-crystal structures of this compound bound to its biological target(s) through X-ray crystallography or cryo-electron microscopy would provide atomic-level insights into the binding mode. This information is invaluable for understanding the mechanism of action and for guiding future rational drug design efforts to improve potency and selectivity.

A thorough investigation into these molecular mechanisms will be crucial for validating the therapeutic potential of this compound and advancing its development as a potential drug candidate.

Q & A